MRTX1133 was developed by Mirati Therapeutics and is classified as a small molecule inhibitor. Its design was informed by prior knowledge of the structural biology of KRAS proteins and their interaction with small molecules. The compound's efficacy has been validated in preclinical models, demonstrating significant anti-tumor activity against KRAS G12D mutant xenografts .
The synthesis of MRTX1133 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of a pyrido[4,3-d]pyrimidine scaffold, which is critical for the compound's biological activity. Subsequent modifications include the introduction of various substituents to enhance binding interactions with the KRAS G12D protein.
MRTX1133 has a complex molecular structure characterized by its unique pyrido[4,3-d]pyrimidine backbone. The molecular formula is CHNO, with a molecular weight of approximately 600.65 g/mol.
MRTX1133 undergoes various chemical reactions that are pivotal for its synthesis and biological activity:
MRTX1133 exerts its therapeutic effects by selectively inhibiting the KRAS G12D mutant protein. The mechanism involves:
The physical and chemical properties of MRTX1133 are crucial for understanding its pharmacokinetics and therapeutic potential:
Property | Value |
---|---|
Molecular Weight | 600.65 g/mol |
Log P | 4.61 |
Hydrogen Bond Donor | 2 |
Hydrogen Bond Acceptor | 11 |
Rotatable Bonds | 6 |
Polar Surface Area | 85.05 Ų |
pK | 7.98 |
Caco-2 Permeability (A-B) | <0.48 × 10⁻⁶ cm/s |
Caco-2 Permeability (B-A) | 8.05 × 10⁻⁶ cm/s |
Efflux Ratio | >16.8 |
Half-life in Mouse Liver | 38.5 min |
Clearance Rate (Liver) | 143 mL/min/kg |
Absolute Bioavailability | 0.5% |
These properties indicate that while MRTX1133 has favorable lipophilicity, its bioavailability may be limited, necessitating further optimization for clinical application .
MRTX1133 holds significant promise for therapeutic applications, particularly in oncology:
The ongoing research into MRTX1133 continues to reveal insights into its efficacy and safety profile, paving the way for potential clinical applications in targeted cancer therapy .
The Kirsten Rat Sarcoma oncoprotein represents one of the most prevalent molecular drivers in human malignancies, with mutations occurring in approximately 25–30% of all cancers. Among these, the Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutation stands out as the single most common Kirsten Rat Sarcoma variant, exhibiting pronounced tissue-specific prevalence. In pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma mutations occur in 93% of cases, with Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid accounting for 41.8% of these mutations. Similarly, Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutations appear in 35% of colorectal cancers and 19% of non-small cell lung cancers [1] [3] [5].
Biochemically, the Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutation profoundly disrupts guanosine triphosphate hydrolysis. Wild-type Kirsten Rat Sarcoma functions as a molecular switch, cycling between guanosine triphosphate-bound (active) and guanosine diphosphate-bound (inactive) states regulated by guanine nucleotide exchange factors and GTPase-activating proteins. The substitution of glycine with aspartic acid at position 12 sterically hinders GTPase-activating protein interaction, locking Kirsten Rat Sarcoma in a constitutively active guanosine triphosphate-bound conformation. This leads to uncontrolled activation of downstream effector pathways—notably the rapidly accelerated fibrosarcoma-mitogen-activated protein kinase kinase-extracellular signal-regulated kinase and phosphoinositide 3-kinase-protein kinase B-mammalian target of rapamycin cascades—driving tumor proliferation, survival, metabolic reprogramming, and therapeutic resistance [3] [5]. Clinically, patients with pancreatic ductal adenocarcinoma harboring Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid mutations demonstrate significantly shorter survival compared to those with Kirsten Rat Sarcoma wild-type or other Kirsten Rat Sarcoma variants, underscoring its pathogenic dominance [3].
Table 1: Prevalence of Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid Mutation in Major Cancers
Cancer Type | Overall Kirsten Rat Sarcoma Mutation Frequency (%) | Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid Prevalence Among Kirsten Rat Sarcoma Mutants (%) |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 93 | 41.8 |
Colorectal Cancer | 40 | ~35 |
Non-Small Cell Lung Cancer | 19 | ~19 |
The direct pharmacological targeting of Kirsten Rat Sarcoma mutations represented a four-decade challenge in oncology, earning Kirsten Rat Sarcoma the designation of "undruggable." Three fundamental barriers impeded drug development:
These obstacles necessitated innovative strategies beyond conventional occupancy-driven inhibition, culminating in the breakthrough discovery of allosteric switch-II pocket binders for Kirsten Rat Sarcoma Glycine 12 to Cysteine. However, extending this success to Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid demanded novel chemical approaches [3] [6].
Mirati Therapeutics pioneered MRTX1133 through rigorous structure-based drug design campaigns initiated by screening compound libraries against Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid. Initial hits exhibited weak affinity and poor selectivity. Critical advancements emerged from X-ray crystallography (Protein Data Bank identification 7RPZ), which revealed a novel induced-fit pocket beneath the switch-II loop adjacent to aspartic acid 12 mutation. This pocket, while present in both Kirsten Rat Sarcoma wild-type and Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid, displayed differential conformational dynamics exploitable for selectivity [3] [6].
MRTX1133 features a pyrido[4,3-d]pyrimidine scaffold engineered to form extensive complementary interactions within this pocket:
Molecular dynamics simulations exceeding 4 microseconds demonstrated that MRTX1133 binding enforces a closed conformation of switch-I (residues 30–40) and switch-II (residues 58–72), sterically occluding effector protein binding (e.g., rapidly accelerated fibrosarcoma, phosphoinositide 3-kinase) and destabilizing guanosine triphosphate coordination. This allosterically traps Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid in an inactive guanosine diphosphate-bound state despite lacking direct nucleotide competition [2] [4].
Table 2: Key Binding Interactions of MRTX1133 with Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid
Residue | Interaction Type | Energy Contribution (kcal/mol) | Functional Role |
---|---|---|---|
Aspartic Acid 69 | Hydrogen Bond | -4.54 | Stabilizes pyrimidine nitrogen |
Histidine 95 | Hydrophobic/van der Waals | -3.65 | Trifluorophenyl group accommodation |
Glutamine 99 | Hydrogen Bond | -2.03 | Scaffold anchoring |
Tyrosine 96 | π-π Stacking | -1.59 | Enhances compound residence time |
Aspartic Acid 12 | Electrostatic | -1.04 | Mutation-specific selectivity determinant |
Achieving sub-nanomolar potency against Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid without covalent chemistry required iterative structure-guided optimization focused on three pillars:
Table 3: Key Optimization Milestones for MRTX1133 Development
Parameter | Initial Lead Compound | Optimized MRTX1133 | Improvement Factor |
---|---|---|---|
Biochemical Inhibition Constant | >10 µM | 0.2 pM | >50,000,000x |
Selectivity (vs. Kirsten Rat Sarcoma Wild-Type) | 5-fold | >1000-fold | >200x |
Solubility (pH 7.4) | <1 µM | >100 µM | >100x |
In Vivo Tumor Growth Inhibition (Tumor Shrinkage) | None | >50% Regression | Not applicable |
The clinical success of covalent Kirsten Rat Sarcoma Glycine 12 to Cysteine inhibitors (e.g., sotorasib, adagrasib) validated switch-II pocket targeting but highlighted mutation-specific limitations. These inhibitors rely on electrophilic "warheads" reacting with cysteine 12—a strategy inapplicable to Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid’s non-nucleophilic aspartic acid [3] [6].
MRTX1133 represents a therapeutic evolution through three key distinctions:
Preclinically, MRTX1133 demonstrated profound tumor regression in Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid-mutant xenograft models, notably pancreatic ductal adenocarcinoma, at well-tolerated doses. This efficacy, unattainable with Kirsten Rat Sarcoma Glycine 12 to Cysteine inhibitors in Kirsten Rat Sarcoma Glycine 12 to Aspartic Acid models, catalyzed its ongoing phase I/II clinical evaluation [3] [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0